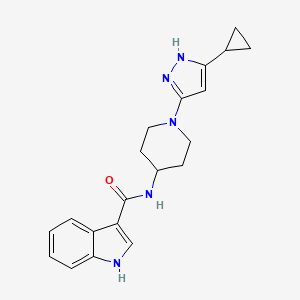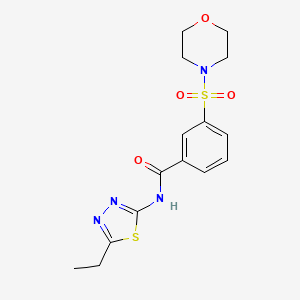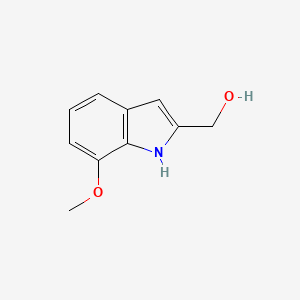
(7-methoxy-1H-indol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-methoxy-1H-indol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as indoles . It has been used in various studies and experiments, particularly in the field of chemistry and pharmacology .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a methoxy group (OCH3) attached to the 7th position of the indole ring and a methanol group (CH2OH) attached to the 2nd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Screening
(7-methoxy-1H-indol-2-yl)methanol and its derivatives have been utilized in the synthesis of various compounds with potential pharmacological properties. A study by Rubab et al. (2017) explored the synthesis of specific derivatives and evaluated their antibacterial potential against Gram-positive and Gram-negative bacterial strains. Some compounds exhibited antibacterial activities comparable to the standard drug Ciprofloxacin. Moreover, these derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating their potential use in therapeutic agents for inflammatory ailments (Rubab et al., 2017).
Surface Site Probing in Nanocrystals
Methanol, which is structurally related to this compound, has been used to study the surface sites of metal oxide catalysts. Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals. Their research provided insights into the adsorption and desorption processes of methanol on different ceria surfaces, contributing to a better understanding of catalytic reactions at the nanoscale (Wu et al., 2012).
Vibrational and Electronic Properties Study
The vibrational and electronic properties of bis-indolic derivatives, which are structurally related to this compound, were investigated by Al-Wabli et al. (2017). Their study used a combination of DFT and experimental approaches to analyze the spectroscopic profiles of such molecules, providing valuable information for understanding the electronic properties of these compounds (Al-Wabli et al., 2017).
Synthesis of Disulfonylated Indoles
A novel synthesis method involving diaryl(1 H-indol-2-yl)methanols, closely related to this compound, was described by Zhou et al. (2018). They developed an efficient strategy for the synthesis of disulfonylated indoles, providing a new approach for creating compounds with potential applications in various fields (Zhou et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
For instance, some indole derivatives have been reported to have antiviral activity, potentially affecting viral replication pathways . Other indole derivatives have demonstrated anti-inflammatory activity, possibly by modulating inflammatory signaling pathways .
Pharmacokinetics
The physiochemical properties of a similar indole derivative were predicted to be good for a drug-like molecule . This suggests that (7-methoxy-1H-indol-2-yl)methanol may also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
For example, some indole derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and inflammation .
Action Environment
It is known that the activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
(7-methoxy-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-5,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQJNBVONMHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
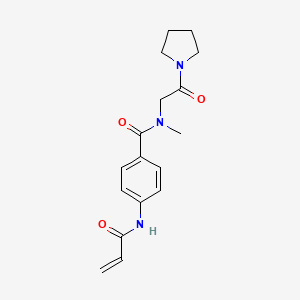
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

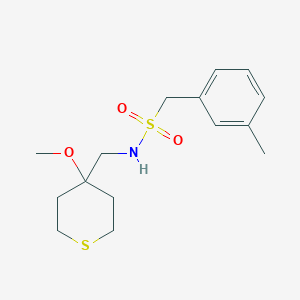
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)
![4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2404093.png)
![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)

